molecular formula C11H14N4O2S2 B256331 MFCD07189685

MFCD07189685

Cat. No.: B256331
M. Wt: 298.4 g/mol
InChI Key: WTAMTWDPQPVWJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MFCD07189685 is a complex organic compound featuring a thieno[3,4-d]imidazole core. This compound is notable for its unique structural attributes, which include a cyanoethyl group and a sulfanylidene moiety. These features make it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD07189685 typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

MFCD07189685 can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano group can be reduced to an amine.

    Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary am

Properties

Molecular Formula

C11H14N4O2S2

Molecular Weight

298.4 g/mol

IUPAC Name

3-[3-(2-cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile

InChI

InChI=1S/C11H14N4O2S2/c12-3-1-5-14-9-7-19(16,17)8-10(9)15(11(14)18)6-2-4-13/h9-10H,1-2,5-8H2

InChI Key

WTAMTWDPQPVWJH-UHFFFAOYSA-N

SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2CCC#N)CCC#N

Canonical SMILES

C1C2C(CS1(=O)=O)N(C(=S)N2CCC#N)CCC#N

Origin of Product

United States

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